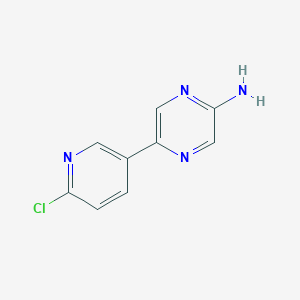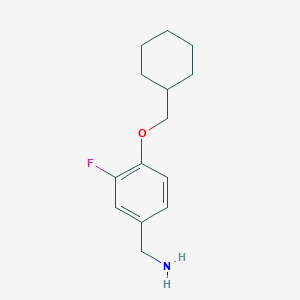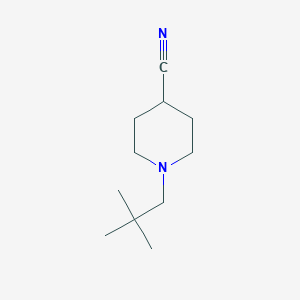
4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Bromo-3-((4-(2,2,2-trifluoroéthyl)pipérazin-1-yl)méthyl)phénol est un composé organique synthétique qui présente un atome de brome, un groupe trifluoroéthyl et un cycle pipérazine attaché à un groupe phénol
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-Bromo-3-((4-(2,2,2-trifluoroéthyl)pipérazin-1-yl)méthyl)phénol implique généralement plusieurs étapes :
Alkylation : La fixation du groupe trifluoroéthyl au cycle pipérazine.
Couplage : La dernière étape implique le couplage du phénol bromé avec la pipérazine alkylée dans des conditions spécifiques.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des réactions de bromation et d’alkylation à grande échelle, suivies d’étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Bromo-3-((4-(2,2,2-trifluoroéthyl)pipérazin-1-yl)méthyl)phénol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe phénol peut être oxydé pour former des quinones.
Réduction : L’atome de brome peut être réduit en un atome d’hydrogène.
Substitution : L’atome de brome peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou l’hydrogène gazeux (H2) avec un catalyseur de palladium (Pd/C) peuvent être utilisés.
Substitution : Des nucléophiles tels que l’azoture de sodium (NaN3) ou les thiols (RSH) peuvent être utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Des quinones et autres dérivés oxydés.
Réduction : Des dérivés de phénol débromés.
Substitution : Divers dérivés de phénol substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le 4-Bromo-3-((4-(2,2,2-trifluoroéthyl)pipérazin-1-yl)méthyl)phénol présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères et les revêtements.
Applications De Recherche Scientifique
4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action du 4-Bromo-3-((4-(2,2,2-trifluoroéthyl)pipérazin-1-yl)méthyl)phénol implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Des enzymes et des récepteurs qui peuvent se lier aux parties phénol ou pipérazine.
Voies impliquées : Le composé peut moduler les voies de signalisation en se liant aux récepteurs ou en inhibant l’activité enzymatique, ce qui conduit à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Bromo-3-méthyl-1-(2,2,2-trifluoroéthyl)pyrazole : Structure similaire avec un cycle pyrazole au lieu d’un cycle pipérazine.
2-Bromo-4-(trifluorométhyl)pyridine : Contient un groupe trifluorométhyl et un atome de brome sur un cycle pyridine.
Unicité
Le 4-Bromo-3-((4-(2,2,2-trifluoroéthyl)pipérazin-1-yl)méthyl)phénol est unique en raison de la présence à la fois d’un cycle pipérazine et d’un groupe trifluoroéthyl, ce qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à d’autres composés similaires.
Cet article fournit un aperçu complet du 4-Bromo-3-((4-(2,2,2-trifluoroéthyl)pipérazin-1-yl)méthyl)phénol, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d’action et sa comparaison avec des composés similaires
Propriétés
Formule moléculaire |
C13H16BrF3N2O |
|---|---|
Poids moléculaire |
353.18 g/mol |
Nom IUPAC |
4-bromo-3-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C13H16BrF3N2O/c14-12-2-1-11(20)7-10(12)8-18-3-5-19(6-4-18)9-13(15,16)17/h1-2,7,20H,3-6,8-9H2 |
Clé InChI |
XZMLGZASPXBAEB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=C(C=CC(=C2)O)Br)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)
![[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine](/img/structure/B12074965.png)



![[3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate](/img/structure/B12074985.png)


![[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)




